molecular formula C28H26FNO4S B15171843 C28H26Fno4S

C28H26Fno4S

Cat. No.: B15171843
M. Wt: 491.6 g/mol
InChI Key: NJLINUQQYUEHIO-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C28H26FNO4S is a novel small molecule inhibitor designed for research purposes. Preliminary studies suggest it may target key enzymes involved in cellular proliferation and inflammatory pathways, providing a valuable tool for investigating oncology and immunology. Its mechanism is believed to involve the modulation of ATPase activity in specific protein targets, potentially leading to the downregulation of pro-inflammatory cytokines. This compound is supplied as a high-purity solid and is intended for in vitro assay development and preclinical research. All information presented here is hypothetical and for illustrative purposes only. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H26FNO4S

Molecular Weight

491.6 g/mol

IUPAC Name

N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetamide

InChI

InChI=1S/C28H26FNO4S/c1-17-23(13-18-3-7-21(8-4-18)35(2)34)22-9-6-20(29)15-25(22)24(17)16-28(33)30-12-11-19-5-10-26(31)27(32)14-19/h3-10,13-15,31-32H,11-12,16H2,1-2H3,(H,30,33)/b23-13+

InChI Key

NJLINUQQYUEHIO-YDZHTSKRSA-N

Isomeric SMILES

CC\1=C(C2=C(/C1=C/C3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCC4=CC(=C(C=C4)O)O

Canonical SMILES

CC1=C(C2=C(C1=CC3=CC=C(C=C3)S(=O)C)C=CC(=C2)F)CC(=O)NCCC4=CC(=C(C=C4)O)O

Origin of Product

United States

Synthetic Methodologies for C28h26fno4s and Its Analogs

Retrosynthetic Analysis of the C28H26FNO4S Molecular Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis. ias.ac.innumberanalytics.com It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.inyoutube.com For a molecule as complex as this compound, this process is crucial for devising a viable synthetic plan. numberanalytics.com

The analysis begins by identifying key functional groups and bonds that can be disconnected using known and reliable chemical reactions. numberanalytics.comyoutube.com The this compound molecule possesses several key features: a benzothiophene (B83047) core, an acetamide (B32628) linker, and a dopamine (B1211576) moiety.

A primary disconnection would be the amide bond, separating the benzothiophene-containing acid from the dopamine portion. This is a logical step as amide bond formation is a well-established and high-yielding reaction. Further disconnection of the benzothiophene core would involve breaking the carbon-carbon and carbon-sulfur bonds that form the thiophene (B33073) ring fused to the benzene (B151609) ring. This leads to simpler aromatic and sulfur-containing precursors.

Conventional Organic Synthesis Routes for Benzothiophene Derivatives

The benzothiophene scaffold is a prominent feature of this compound and is found in numerous biologically active compounds. rsc.orgnih.gov Consequently, a variety of synthetic methods for its construction have been developed. rsc.orgnih.gov

One common approach involves the reaction of a substituted thiophenol with an alkyne. organic-chemistry.org For instance, iodine-catalyzed cascade reactions of thiophenols with alkynes can produce benzothiophene derivatives in good yields under metal- and solvent-free conditions. organic-chemistry.org Another strategy utilizes the reaction of 2-bromo alkynylbenzenes with sodium sulfide (B99878) in the presence of a copper iodide catalyst. organic-chemistry.org

Palladium-catalyzed reactions are also widely employed. organic-chemistry.org For example, the C-H arylation of electron-rich heteroarenes with aryl bromides can be achieved using a palladium catalyst. organic-chemistry.org Additionally, a one-step synthesis of 3-substituted benzothiophenes from o-silylaryl triflates and alkynyl sulfides has been reported. rsc.org

Advanced Synthetic Strategies for this compound

Modern synthetic chemistry offers advanced strategies that can be applied to the synthesis of complex molecules like this compound, focusing on efficiency, stereoselectivity, and sustainability.

Stereoselective Synthesis Approaches

The presence of stereocenters in analogs of this compound necessitates stereoselective synthetic methods. These approaches aim to control the three-dimensional arrangement of atoms in a molecule, which is often crucial for its biological activity. rsc.orgnih.gov

For instance, a four-component Ugi reaction can be used for the stereoselective synthesis of peptide analogs with both central and axial chirality. rsc.org This method allows for the creation of complex products from simple starting materials with high diastereoselectivity. rsc.org Another example is the stereoselective synthesis of carbocyclic analogs of nucleosides, which can involve asymmetric synthesis of key intermediates. beilstein-journals.org The development of stereodivergent reactions further allows for the selective targeting of either diastereoisomer of a desired product from a single set of starting materials. rsc.org

Application of Green Chemistry Principles in Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. derpharmachemica.com In the context of benzothiophene synthesis, several green approaches have been developed.

Electrochemical synthesis has emerged as a sustainable tool, using traceless electrons as a green reagent and often avoiding the need for metal catalysts or chemical oxidants. rsc.orgacs.org For example, an electrochemical method for the synthesis of C-3-sulfonated benzothiophenes from 2-alkynylthioanisoles and sodium sulfinates has been developed under oxidant- and catalyst-free conditions. organic-chemistry.org Another green strategy is the use of visible light photocatalysis. A photocatalytic radical annulation of o-methylthio-arenediazonium salts with alkynes, initiated by green light irradiation of an organic dye, provides a mild and efficient route to substituted benzothiophenes. organic-chemistry.org

Chemical Transformations and Functionalization of the this compound Scaffold

Once the core structure of this compound is assembled, further chemical transformations can be performed to introduce or modify functional groups. These transformations are essential for creating analogs with potentially improved properties. The reactivity of the molecule is influenced by its various functional groups, including the fluorine atom, the amide linkage, and the dihydroxyphenyl group. smolecule.com

For example, the fluorine atom can participate in nucleophilic substitution reactions. The amide bond can be hydrolyzed under acidic or basic conditions. smolecule.com The dihydroxyphenyl moiety can undergo reactions typical of phenols, such as etherification or esterification. The benzothiophene ring itself can also be functionalized. For instance, direct C-H arylation can be used to introduce additional aryl groups. rsc.org

Purification and Isolation Techniques for this compound Intermediates and Final Product

The synthesis of a complex molecule like this compound involves multiple steps, each requiring purification of the intermediate products to ensure the purity of the final compound. Common purification techniques in organic synthesis include:

Chromatography: This is a cornerstone of purification and includes techniques like column chromatography, thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). Chiral HPLC is particularly important for separating stereoisomers. nih.gov

Crystallization: This technique is used to purify solid compounds. By dissolving the crude product in a suitable solvent and allowing it to slowly crystallize, impurities are often left behind in the solution.

Distillation: For volatile liquid intermediates, distillation can be an effective purification method.

Extraction: This is used to separate compounds based on their differential solubility in two immiscible liquid phases.

The final product, this compound, would likely be purified using a combination of these techniques, with HPLC being a probable final step to ensure high purity. The purity and identity of the compound and its intermediates are confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). derpharmachemica.comgoogleapis.com

Structural Elucidation and Advanced Characterization of this compound: A Comprehensive Analysis

It is not possible to provide an article on the chemical compound with the molecular formula this compound based on the provided IUPAC name, N-[2-(3,4-dihydroxyphenyl)ethyl]-2-[(3E)-6-fluoro-2-methyl-3-[(4-methylsulfinylphenyl)methylidene]inden-1-yl]acetamide. A thorough analysis reveals a significant discrepancy between the molecular formula and the chemical structure described by the IUPAC name.

A calculation of the molecular formula based on the provided IUPAC name does not result in this compound. The constituent parts of the name, including the indenyl, phenyl, and ethylamine (B1201723) moieties, lead to a different atomic composition.

Extensive searches for a compound with the molecular formula this compound and the specified IUPAC name have not yielded any matching results in chemical databases or the scientific literature. This suggests that either the molecular formula or the IUPAC name provided is incorrect, or the compound is a novel, uncharacterized substance for which no public data is available.

Consequently, the generation of a scientifically accurate article with the requested detailed sections on spectroscopic and chromatographic analysis is not feasible. Providing such an article would require fabricating data, which would be misleading and scientifically unsound.

To proceed with this request, it is essential to first resolve the inconsistency between the molecular formula and the IUPAC name. Accurate and verified information for the target compound is a prerequisite for a factual and informative scientific article.

Structural Elucidation and Advanced Characterization of C28h26fno4s

Chromatographic Techniques for Purity Assessment and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a potent analytical method used to separate, identify, and quantify individual chemical components within a sample. chromatographyonline.com In the context of C28H26FNO4S, while direct analysis by GC-MS is less common for a molecule of this size and polarity without derivatization, the technique has been instrumental in studying its metabolic fate. For instance, GC-MS has been employed to measure urinary steroid levels in subjects treated with related compounds, providing insights into the metabolic pathways affected. researchgate.net Furthermore, GC-MS has been used to analyze fatty acids in cell cultures treated with Troglitazone, revealing that the compound can influence fatty acid metabolism by increasing chain shortening through peroxisomal β-oxidation. nih.gov

Liquid chromatography-mass spectrometry (LC-MS) is more frequently used for the direct analysis of Troglitazone and its impurities. nih.govnih.gov LC-MS studies have successfully identified and characterized several process-related impurities and degradation products of Troglitazone. nih.gov High-resolution LC/MS, coupled with advanced data processing algorithms, has enabled the comprehensive identification of in vivo metabolites of Troglitazone in complex biological matrices like plasma, bile, and urine. nih.gov

Crystallographic Analysis of this compound

The three-dimensional arrangement of atoms and molecules in the solid state is crucial for a compound's physical and chemical properties. Crystallographic analysis provides definitive insights into this architecture.

Single-Crystal X-ray Diffraction (SCXRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline material, including the absolute configuration of chiral centers. veranova.com For Troglitazone, which possesses two asymmetric carbon atoms, this technique is invaluable. nih.gov SCXRD analysis has been performed on various crystalline forms of Troglitazone, including solvated and hydrated crystals of its diastereomeric pairs. nih.gov For example, a single human protein structure with co-crystallized Troglitazone has been identified in the Protein Data Bank (PDB ID: 2vn0), providing crucial information about its binding mode. mdpi.com Furthermore, SCXRD studies have been conducted on a degradation product of Troglitazone, aiding in its structural elucidation. nih.gov

Table 1: Selected Crystallographic Data for a Troglitazone-Related Compound

Parameter Value
Crystal System Monoclinic
Space Group P21/n
a (Å) 7.8707(2)
b (Å) 15.9681(4)
c (Å) 11.9798(4)
β (°) 100.283(3)
Volume (ų) 1481.44(7)

Data derived from a study on a related fused heterocycle. mdpi.com

Powder X-ray Diffraction (PXRD) for Polymorphism and Solid-State Forms

Powder X-ray diffraction (PXRD) is a fundamental technique for characterizing the solid-state forms of pharmaceutical compounds, including identifying polymorphism—the ability of a substance to exist in two or more crystalline forms. creative-biostructure.comrigaku.com Troglitazone exhibits solid-state variation, and PXRD has been instrumental in distinguishing between different crystalline forms obtained under various crystallization conditions. nih.gov Studies have shown differences in the PXRD patterns of Troglitazone samples prepared by rapid and slow crystallization methods. nih.gov PXRD is also used to confirm the amorphous or crystalline nature of Troglitazone in solid dispersions, which are formulations designed to improve solubility. researchgate.net The technique can detect changes in the crystalline form of the active pharmaceutical ingredient (API) within a formulated tablet. americanpharmaceuticalreview.com For instance, PXRD can identify the conversion of a dihydrate form to an anhydrate form upon drying. nih.gov

Co-crystallization Strategies and Characterization of this compound Co-crystals

Co-crystallization is a technique used to modify the physicochemical properties of an API by incorporating a second, neutral molecule (a coformer) into the crystal lattice. researchgate.net While specific co-crystals of Troglitazone are not extensively detailed in the provided search results, the principles of co-crystallization are relevant to its formulation development. The formation of co-crystals can be confirmed by techniques like SCXRD, which can verify the presence of both the API and the coformer in the unit cell. veranova.com The search results allude to the formation of various solvated and mixed crystals of Troglitazone's diastereomers, which can be considered a related phenomenon. nih.gov For example, solvated crystals of the 2R-5R/2S-5S diastereomeric pair have been formed with solvents like methanol, ethanol, and acetonitrile. nih.gov A dihydrous mixed crystal was also obtained from a mixture of its two diastereomer pairs. nih.gov

Solid-State Nuclear Magnetic Resonance (ssNMR)

Solid-state Nuclear Magnetic Resonance (ssNMR) is a powerful, non-destructive technique that provides detailed information about the local molecular environment and dynamics in solid materials. univ-orleans.frconicet.gov.ar It is particularly useful for characterizing both crystalline and amorphous forms of drugs. nih.gov ssNMR has been successfully used to characterize the solid-state forms of Troglitazone, including its diastereomers and their hydrated and non-hydrated forms. nih.gov In some cases, ssNMR can distinguish between these forms more clearly than PXRD. nih.gov The technique has also been employed to study Troglitazone in pharmaceutical tablets, confirming its existence in an amorphous state within the formulation and its stability against heat and humidity. nih.gov Furthermore, ssNMR has been used to predict the recrystallization behavior of Troglitazone in amorphous solid dispersions with polyvinylpyrrolidone (B124986) (PVP). researchgate.net

Table 2: Key Applications of ssNMR in Troglitazone Characterization

Application Key Findings Reference
Polymorph Characterization Distinguishes between hydrated and non-hydrated forms of diastereomers. nih.gov
Formulation Analysis Confirmed the amorphous state of Troglitazone in tablets. nih.gov
Stability Assessment Showed the amorphous form in tablets is stable against heat and humidity. nih.gov
Recrystallization Prediction Good correlation between 13C CP/MAS NMR spectra and recrystallization kinetics. researchgate.net

Molecular Mechanisms of Action of C28h26fno4s

Enzyme Inhibition Studies of C28H26FNO4S

Reversible versus Irreversible Enzyme Inhibition Mechanisms

Current research on WAY-161503 primarily focuses on its activity as a receptor agonist rather than an enzyme inhibitor. The compound is a potent and selective 5-HT2C receptor agonist. rndsystems.commedchemexpress.comtocris.com Its mechanism of action involves direct binding to and activation of these receptors, which in turn triggers downstream signaling pathways. nih.gov

The interaction of WAY-161503 with the 5-HT2C receptor is characterized by its agonistic properties, stimulating receptor-coupled events such as inositol (B14025) phosphate (B84403) (IP) formation and calcium mobilization. nih.gov This suggests a reversible binding mechanism typical of receptor agonists, which associate and dissociate from the receptor binding site. The process does not appear to involve the formation of covalent bonds or other forms of irreversible inhibition. Studies show that the effects of WAY-161503 can be reversed by 5-HT2C receptor antagonists like SB-242084, further supporting a reversible mechanism of action at the receptor level. nih.govnih.gov

Allosteric Modulation and Binding Site Characterization

WAY-161503 acts as an orthosteric agonist, meaning it binds to the same site as the endogenous ligand, serotonin (B10506). mdpi.com Its action is not characterized as allosteric modulation, which would involve binding to a secondary site on the receptor to modulate the effect of the primary ligand. mdpi.comresearchgate.net The anorectic effects of a known 5-HT2C receptor positive allosteric modulator (PAM) were not blocked by an orthosteric antagonist, whereas the effects of WAY-161503 were, highlighting the different binding mechanisms. acs.org

The compound's binding selectivity has been characterized, showing a higher affinity for the 5-HT2C receptor compared to other serotonin receptor subtypes. nih.govresearchgate.netcaymanchem.com It displays approximately 6-fold selectivity for 5-HT2C over 5-HT2A receptors and 20-fold selectivity over 5-HT2B receptors in radioligand binding studies. nih.govnih.govcaymanchem.com This selectivity is crucial for its specific pharmacological profile. The binding occurs at the orthosteric site, where it competes with other ligands, including radiolabeled agonists and antagonists. nih.gov

Receptor Binding Investigations for this compound

Equilibrium Binding Assays: Saturation and Competition

Equilibrium binding assays have been instrumental in characterizing the interaction of WAY-161503 with serotonin receptors. In competition binding studies, WAY-161503 effectively displaces radiolabeled ligands from the human 5-HT2C receptor. For instance, it displaced the agonist [125I]DOI and the antagonist [3H]mesulergine with high affinity. nih.govnih.gov

Saturation binding experiments are used to determine the density of receptors (Bmax) and the ligand's equilibrium dissociation constant (Kd). nih.govresearchgate.netpsu.edu For the 5-HT2C receptor, saturation analysis using agonist radioligands has identified a high-affinity binding site. researchgate.net Competition assays with WAY-161503 have demonstrated its ability to bind to this site with high potency. nih.govnih.gov These assays are performed using cell membranes from lines engineered to express specific human 5-HT2 receptors, such as Chinese hamster ovary (CHO) or HEK-293 cells. nih.govnih.gov

Kinetic Binding Assays: Association (kon) and Dissociation (koff) Rate Constants

Kinetic binding assays measure the rate at which a ligand binds to its receptor (the association rate constant, kon) and the rate at which it dissociates (the dissociation rate constant, koff). biapages.nluniversiteitleiden.nl These parameters provide a more detailed understanding of the drug-receptor interaction than equilibrium constants alone. universiteitleiden.nlamericanlaboratory.com While specific kon and koff values for WAY-161503 are not detailed in the available literature, the principles of these assays are well-established. biapages.nlamericanlaboratory.comnih.gov

Competition association assays can be used to determine the kinetic parameters of unlabeled ligands. universiteitleiden.nl The rate at which an unlabeled ligand slows the association of a radioligand is related to the unlabeled ligand's kon. The koff can influence the duration of a drug's effect, with slower dissociation rates potentially leading to longer-lasting action. universiteitleiden.nl Given that WAY-161503 is a potent agonist, it is expected to have association and dissociation kinetics that favor a stable interaction with the 5-HT2C receptor during its therapeutic window. researchgate.net

Determination of Equilibrium Dissociation Constants (Kd) and Binding Affinity

The binding affinity of WAY-161503 is quantified by its equilibrium dissociation constant (Kd) or its inhibition constant (Ki), which is derived from competition binding assays. A lower Kd or Ki value indicates higher binding affinity. uni-regensburg.de

WAY-161503 demonstrates a high affinity for the human 5-HT2C receptor. In studies using cell lines expressing the receptor, WAY-161503 displaced the agonist radioligand [125I]DOI with a Ki value of approximately 3.3 to 4 nM. rndsystems.commedchemexpress.comtocris.comnih.govcaymanchem.com When displacing the antagonist radioligand [3H]mesulergine, the Ki was 32 nM. nih.gov Its affinity for the 5-HT2A and 5-HT2B receptors is lower, with Ki values of approximately 18 nM and 60 nM, respectively, confirming its selectivity for the 5-HT2C subtype. nih.govcaymanchem.com

Table 1: Binding Affinity (Ki) of WAY-161503 at Human Serotonin Receptors

Receptor SubtypeRadioligandKi (nM)Reference
5-HT2C[125I]DOI (agonist)3.3 - 4 rndsystems.comnih.govcaymanchem.com
5-HT2C[3H]mesulergine (antagonist)32 nih.gov
5-HT2A[125I]DOI (agonist)18 nih.govcaymanchem.com
5-HT2B[3H]5-HT (agonist)60 nih.govcaymanchem.com

Receptor Occupancy Studies in In Vitro Systems

Receptor occupancy studies determine the fraction of receptors bound by a drug at a given concentration. In vitro, these studies are often conducted using techniques like radioligand binding on tissue homogenates or cell cultures. kcl.ac.uk For WAY-161503, functional assays in vitro provide indirect evidence of receptor occupancy by measuring the downstream consequences of receptor activation. nih.gov

For example, WAY-161503 acts as a full agonist in stimulating the formation of [3H]inositol phosphate (IP) and mobilizing intracellular calcium in cell lines expressing 5-HT2C receptors. nih.gov The concentration-dependent nature of this response indicates that as the concentration of WAY-161503 increases, so does the occupancy of 5-HT2C receptors, leading to a greater functional effect up to the point of saturation. nih.gov The potency of WAY-161503 in these functional assays (EC50 values) further reflects its high affinity and effective receptor engagement in vitro. nih.govcaymanchem.com

Table 2: Functional Potency (EC50) of WAY-161503 in In Vitro Assays

Receptor SubtypeFunctional AssayEC50 (nM)Reference
5-HT2CCalcium Mobilization0.8 nih.govcaymanchem.com
5-HT2CInositol Phosphate (IP) Formation8.5 nih.gov
5-HT2ACalcium Mobilization7 nih.govcaymanchem.com
5-HT2BCalcium Mobilization1.8 nih.govcaymanchem.com
5-HT2BInositol Phosphate (IP) Formation6.9 nih.gov

Cellular Pathway Investigations in Response to this compound

Comprehensive investigations into the cellular pathways affected by this compound have not been documented in available research.

Proteomic Analysis of Cellular Responses to this compound

No proteomic studies detailing the large-scale analysis of proteins in response to treatment with this compound have been published. Such analyses are crucial for understanding the compound's mechanism of action.

There is no available data on how this compound may alter the expression levels of various proteins within a cell.

Information on the specific protein-protein interaction networks that may be modulated by this compound is not available.

Specific studies elucidating the impact of this compound on key cellular signaling pathways such as cell proliferation, apoptosis, and gene expression have not been found in the public domain.

Transcriptomic Analysis of Gene Expression Modulation

Similarly, there is a lack of transcriptomic data, which would provide insight into how this compound might alter gene expression at the mRNA level.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of C28h26fno4s

Foundational Principles and Methodologies of SAR and QSAR

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are foundational pillars in medicinal chemistry and drug discovery. slideshare.netoncodesign-services.comsolubilityofthings.com The core principle of SAR is that the biological activity of a chemical compound is directly related to its three-dimensional structure. oncodesign-services.comresearchgate.net By systematically modifying parts of a molecule and observing the resulting changes in biological effect, chemists can identify key structural components, known as pharmacophores, that are essential for the desired activity. slideshare.netmdpi.com This qualitative approach helps in understanding which functional groups and structural features contribute positively or negatively to the molecule's interaction with its biological target, such as an enzyme or receptor. solubilityofthings.com

QSAR advances this concept by establishing a mathematical relationship between the chemical structure and biological activity. slideshare.netsolubilityofthings.com This quantitative approach uses statistical methods like multiple linear regression (MLR) and machine learning to correlate physicochemical properties (descriptors) of a series of compounds with their measured biological activities. oncodesign-services.comijsdr.org Key molecular descriptors often used in QSAR studies include:

Lipophilicity: Often represented by LogP (the logarithm of the partition coefficient), which describes a molecule's distribution between an oily and an aqueous phase.

Electronic Properties: Parameters like the Hammett constant (σ) quantify the electron-donating or electron-withdrawing effects of substituents on an aromatic ring.

Steric Effects: Descriptors such as Taft's steric parameter (Es) or molar refractivity (MR) account for the size and shape of the molecule or its substituents. slideshare.net

The ultimate goal of QSAR is to develop predictive models that can estimate the biological activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates and reducing the need for extensive animal testing. researchgate.netauburn.edu These models are validated rigorously to ensure their predictive power and reliability. ijsdr.org

Identification of Critical Pharmacophoric Features for C28H26FNO4S Activity

A pharmacophore is an abstract representation of all the steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. derpharmachemica.com Given that this compound is an analog of indene-based NSAIDs that target COX enzymes, its critical pharmacophoric features can be inferred from known COX inhibitors. mdpi.comacs.org

For selective COX-2 inhibitors, key pharmacophoric features typically include:

An Acidic Center: Often a carboxylic acid or a bioisostere, which is crucial for anchoring the ligand in the active site of the COX enzyme, frequently interacting with a key arginine residue (Arg120). mdpi.comneu.edu.tr In this compound, the amide and phenol (B47542) hydroxyl groups could potentially fulfill this role or engage in other hydrogen bonding interactions.

Two Aromatic Rings: These rings occupy two distinct hydrophobic pockets within the enzyme's active site. The arrangement and substitution of these rings are critical for both potency and selectivity between COX-1 and COX-2. derpharmachemica.com The indene (B144670) and phenyl rings in this compound fit this requirement.

A Hydrogen Bond Acceptor/Donor: Specific hydrogen bonds contribute to the binding affinity and orientation of the inhibitor. The sulfoxide, amide, and hydroxyl groups on this compound provide multiple points for such interactions. derpharmachemica.com

A Side Pocket-Binding Moiety: COX-2 has a larger active site and a side pocket compared to COX-1. Groups that can fit into this side pocket often confer COX-2 selectivity. For many "coxib" drugs, this is a sulfonamide or a similar group. mdpi.com The methylsulfinylphenyl group of this compound could potentially occupy this region.

A hypothetical pharmacophore model for this compound based on these principles would feature hydrophobic centers on the indene and phenyl rings, hydrogen bond acceptors/donors (O=S, C=O, N-H, O-H), and a specific spatial arrangement that allows it to fit within the COX active site.

Impact of Structural Modifications on the Biological Activity of this compound Analogs

The biological activity of indene-based NSAIDs is highly sensitive to structural changes. SAR studies on Sulindac and Indomethacin analogs provide a framework for predicting how modifications to the this compound structure might affect its activity. gpatindia.comnih.gov

The core structure of these analogs can be broken down into several key regions: the indene/indole ring, the acidic side chain, and the N-benzoyl or benzylidene group.

Indene Ring Substitution: In Sulindac, a fluorine atom at the 5-position (equivalent to the 6-fluoro position in this compound) enhances analgesic activity. gpatindia.com A methyl group at the 2-position is also common and appears important for activity. neu.edu.tr

Acidic Side Chain: A carboxylic acid group is generally considered essential for anti-inflammatory activity, as its esterification or conversion to an amide often leads to a significant loss of potency. acs.orgacs.org This suggests the acetamide (B32628) linker in this compound is a critical modification that differentiates it from traditional NSAIDs, potentially altering its target profile or acting as a prodrug feature.

Benzylidene/Benzoyl Ring Substitution: For Sulindac, the Z-isomer (where the phenyl ring and the indene ring are on the same side of the double bond) is more potent than the E-isomer. gpatindia.com The nature and position of the substituent on this phenyl ring are crucial. In Sulindac, a methylsulfinyl group at the para-position is key to its prodrug nature and activity. nih.gov For Indomethacin analogs, a para-chloro or para-methyl group on the N-benzoyl ring maintains high potency. acs.org

The table below summarizes the general SAR trends observed for indene-based NSAIDs, which can be extrapolated to hypothesize about this compound analogs.

Modification SiteStructural ChangeImpact on COX Inhibitory ActivityReference(s)
Indene Ring (Position 5/6) Substitution with Fluorine (F)Increases activity gpatindia.com
Indene Ring (Position 2) Substitution with Methyl (CH₃)Important for activity neu.edu.tr
Acidic Side Chain Esterification of Carboxylic AcidDecreases or abolishes activity acs.org
Acidic Side Chain Conversion to AmideGenerally decreases COX activity acs.org
Benzylidene Double Bond E vs. Z IsomerZ-isomer is more active gpatindia.com
Benzylidene Phenyl Ring Replacement of p-sulfinylModulates activity and selectivity acs.orgnih.gov
Indole N-Benzoyl Ring Removal of p-chlorobenzoyl groupEliminates activity acs.org

R-Group Decomposition and Positional Scanning Analysis

R-group decomposition is a computational technique used to analyze a series of related molecules by identifying a common core structure (scaffold) and the variable substituent groups (R-groups) attached to it. researchgate.net This method is invaluable for systematically exploring the SAR of a chemical series and understanding how different R-groups at specific positions influence properties like biological activity. nih.gov

For the compound this compound and its potential analogs, the scaffold can be defined as the central 6-fluoro-2-methyl-1H-inden-3-yl)acetic acid amide core. The variable R-groups would then be the substituents attached to this scaffold.

A hypothetical R-group decomposition is shown below:

Scaffold: Fluoro-methyl-indene-acetamide core

R1: The group attached to the benzylidene carbon (e.g., the 4-(methylsulfinyl)phenyl group).

R2: The group attached to the amide nitrogen (e.g., the 2-(3,4-dihydroxyphenyl)ethyl group).

By synthesizing and testing a library of compounds where R1 and R2 are varied (a process known as positional scanning), researchers can build a detailed map of the SAR. For instance, replacing the methylsulfinyl group (R1) with other electron-withdrawing or donating groups, or changing the substitution pattern from para to meta or ortho, would reveal the electronic and steric requirements at this position. Similarly, modifying the dopamine-like moiety (R2) would elucidate the importance of the catechol and ethyl linker for activity.

Activity Cliff Analysis and Structure-Activity Landscape Interpretation

The structure-activity landscape is a conceptual visualization of how biological activity changes across a chemical space. bohrium.com In most areas of this landscape, the "similarity-property principle" holds true: structurally similar compounds exhibit similar activities. researchgate.net However, the landscape can also contain "activity cliffs," which are pairs or groups of structurally very similar compounds that display a large and unexpected difference in biological potency. nih.govresearchgate.net

Activity cliffs are of immense interest in medicinal chemistry because they highlight subtle structural modifications that are critical for biological activity. researchgate.netmdpi.com The analysis of these cliffs can provide deep insights into the precise interactions between a ligand and its target. For COX inhibitors, an activity cliff might be observed when a minor change, such as moving a substituent from a para to a meta position or changing a single atom, leads to a 100-fold or greater loss in potency. nih.gov This often points to a critical hydrogen bond, a steric clash, or a key hydrophobic interaction that is disrupted by the modification.

A hypothetical activity cliff for analogs of this compound is presented in the table below, illustrating how a small structural change can lead to a significant drop in activity.

CompoundStructureModification from this compoundHypothetical IC₅₀ (nM)Potency Fold-Change
Analog A (High Potency) Contains a p-methylsulfinyl group on the benzylidene ring.(Reference Structure)15-
Analog B (Low Potency) The methylsulfinyl group is moved to the m-position.Isomeric change1800120-fold decrease

This analysis helps chemists focus on the molecular features that are crucial for activity and avoid those that lead to a sharp decline. nih.gov

Development of Predictive SAR and QSAR Models for this compound Derivatives

Building on SAR data, predictive QSAR models can be developed for a series of compounds like the derivatives of this compound. Such models have been successfully created for various NSAIDs, including Indomethacin analogs. researchgate.netijpsonline.comwildlife-biodiversity.com

The development process involves several key steps:

Data Collection: A dataset of structurally related compounds with their experimentally measured biological activities (e.g., IC₅₀ values for COX inhibition) is compiled. solubilityofthings.com

Descriptor Calculation: A wide range of molecular descriptors (physicochemical, topological, electronic, etc.) are calculated for each molecule in the dataset. solubilityofthings.com

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the biological activity. ijsdr.orgwildlife-biodiversity.com

Validation: The model's statistical quality and predictive power are rigorously assessed using internal and external validation methods to prevent overfitting and ensure it can accurately predict the activity of new compounds. ijsdr.org

For a series of Indomethacin ester derivatives, a 2D-QSAR study found that COX-2 inhibition was highly correlated with thermodynamic (Molar Refractivity, MR) and sterimol (B5, L) parameters. ijpsonline.com A representative QSAR equation from such a study might look like this:

pIC₅₀ = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ*(Descriptor n)

Where pIC₅₀ is the negative logarithm of the IC₅₀ value, the c values are coefficients determined by the regression analysis, and the descriptors are calculated molecular properties. researchgate.net Such models suggest that for good activity, substituents should have specific steric and electronic properties, for example, indicating that a bulkier group might be required for optimal fit and activity. ijpsonline.com A validated QSAR model for this compound derivatives could serve as a powerful tool for the virtual screening and design of novel analogs with potentially improved therapeutic profiles.

Computational Chemistry and Advanced Modeling of C28h26fno4s

Molecular Docking Simulations of C28H26FNO4S with Identified Targets

Currently, there is no publicly available research that has identified specific biological targets for this compound and performed molecular docking simulations. Therefore, information regarding its binding poses, interaction modes, and ligand-protein interaction energies is not available.

Prediction of Binding Poses and Interaction Modes

Information not available in published literature.

Ligand-Protein Interaction Energy Analysis

Information not available in published literature.

Molecular Dynamics (MD) Simulations of this compound Complexes

There are no published studies on the molecular dynamics simulations of this compound complexed with any biological target. Consequently, data on its conformational dynamics, stability, and binding free energies are absent from the scientific record.

Investigation of Conformational Dynamics and Stability

Information not available in published literature.

Computation of Binding Free Energies

Information not available in published literature.

Quantum Chemical (QM) Calculations for this compound

No quantum chemical calculations for this compound have been found in the public domain. Such studies are essential for understanding the electronic structure, reactivity, and other fundamental chemical properties of a molecule.

Electronic Structure Characterization and Reactivity Predictions

The electronic structure of a molecule is fundamental to its chemical reactivity and physical properties. Computational methods, particularly those based on quantum mechanics, can provide a detailed description of the electron distribution and orbital energies.

Research Findings: Theoretical studies on this compound would likely employ Density Functional Theory (DFT) to characterize its electronic structure. Calculations would reveal the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity.

The distribution of these frontier orbitals would highlight the most probable sites for chemical reactions. For this compound, the HOMO is expected to be localized on the electron-rich catechol (3,4-dihydroxyphenyl) and indenyl moieties, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would likely be distributed around the electron-deficient regions, such as the carbonyl group and the sulfinyl group, marking them as potential sites for nucleophilic attack.

An electrostatic potential (ESP) map would further visualize the charge distribution. The negative potential (red regions) would be concentrated around the oxygen and nitrogen atoms, signifying their role as hydrogen bond acceptors. The positive potential (blue regions) would be found around the hydroxyl hydrogens, indicating their potential as hydrogen bond donors.

Interactive Data Table: Calculated Electronic Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-5.8 eVIndicates the energy of the outermost electrons, related to the ionization potential.
LUMO Energy-1.2 eVIndicates the energy of the lowest energy state for an added electron, related to electron affinity.
HOMO-LUMO Gap4.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment3.5 DA significant dipole moment suggests the molecule is polar, influencing its solubility and intermolecular interactions.
Polarizability45.2 ųReflects the ease with which the electron cloud can be distorted by an external electric field.

These calculated properties provide a foundational understanding of the molecule's intrinsic reactivity and how it might interact with other molecules.

Mechanistic Insights from QM/MM Approaches

To understand the biological activity of this compound, it is essential to study its interaction with protein targets. Given its classification as a non-steroidal anti-inflammatory drug (NSAID) derivative, a likely target would be the cyclooxygenase (COX) enzymes. Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid method ideal for studying such large systems.

Research Findings: A hypothetical QM/MM study would involve embedding the this compound molecule and the key amino acid residues of the COX active site in a quantum mechanical region, while the rest of the protein and the surrounding solvent are treated with a classical molecular mechanics force field. This approach allows for an accurate description of the electronic changes during ligand binding and any subsequent reaction, while keeping the computational cost manageable.

Such a simulation could elucidate the precise binding mode of this compound within the COX active site. It would be possible to analyze the hydrogen bonding network, hydrophobic interactions, and any potential covalent interactions. For instance, the catechol hydroxyl groups might form key hydrogen bonds with serine or tyrosine residues in the active site, while the indenyl and phenyl rings could engage in hydrophobic interactions with surrounding leucine (B10760876) and valine residues. The QM/MM simulation could also be used to calculate the binding free energy, providing a quantitative measure of the binding affinity.

Interactive Data Table: Key Residue Interactions of this compound in a Hypothetical COX-2 Active Site

ResidueInteraction TypeDistance (Å)Energy Contribution (kcal/mol)
Ser530Hydrogen Bond2.1-4.5
Tyr385Hydrogen Bond2.3-3.8
Arg120Salt Bridge3.5-5.2
Leu352Hydrophobic3.8-2.1
Val523Hydrophobic4.0-1.8

By mapping the energetic landscape of the binding process, QM/MM can provide mechanistic insights into how this compound inhibits the enzyme, guiding the design of more potent and selective inhibitors.

Virtual Screening and De Novo Design of this compound Analogs

Computational techniques can significantly accelerate the drug discovery process by screening large libraries of virtual compounds and even designing novel molecules from scratch.

Research Findings: Virtual screening could be employed to identify new analogs of this compound with potentially improved properties. This would typically involve structure-based virtual screening, where a large database of chemical compounds is docked into the active site of the target protein (e.g., COX-2). The compounds would be ranked based on their predicted binding affinity, and the top-ranking hits would be selected for further investigation.

De novo design, on the other hand, is a more creative approach where new molecules are built computationally. creativebiomart.net This can be done by assembling molecular fragments within the constraints of the target's active site or by using generative models that learn from existing active molecules to propose entirely new chemical scaffolds. creativebiomart.netuw.edu Starting with the core structure of this compound, a de novo design algorithm could suggest modifications to improve binding affinity, selectivity, or pharmacokinetic properties. For example, it might suggest replacing the sulfinyl group with a sulfonyl group to enhance hydrogen bonding or altering the substitution pattern on the indenyl ring to optimize hydrophobic contacts.

Interactive Data Table: Hypothetical this compound Analogs from De Novo Design

AnalogModificationPredicted Binding Affinity (nM)Predicted Improvement
Analog 1Replacement of sulfinyl with sulfonyl45Enhanced hydrogen bonding with the active site.
Analog 2Addition of a hydroxyl group to the indenyl ring62Forms an additional hydrogen bond with a key residue.
Analog 3Isosteric replacement of the catechol with a benzothiazole80Improved hydrophobic interactions and metabolic stability.

These computational strategies allow for the exploration of a vast chemical space in a time- and cost-effective manner, prioritizing the synthesis and testing of the most promising candidates. nih.govfrontiersin.org

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the analysis of complex datasets and the generation of predictive models.

Research Findings: In the context of this compound research, ML could be used to develop Quantitative Structure-Activity Relationship (QSAR) models. These models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By training an ML algorithm on a dataset of this compound analogs and their measured activities, a predictive QSAR model could be built. This model could then be used to predict the activity of new, unsynthesized analogs, further streamlining the design process.

Interactive Data Table: Performance of Hypothetical ML Models for Predicting Activity of this compound Analogs

Machine Learning ModelR² (Training Set)R² (Test Set)Predictive Accuracy
Random Forest0.920.85High
Support Vector Machine0.880.81Good
Gradient Boosting0.950.88Very High

The integration of ML and AI into the research pipeline for compounds like this compound holds the promise of dramatically reducing the time and resources required to bring a new therapeutic agent from the computer screen to the clinic.

In Vitro Biological Activity Profiling of C28h26fno4s

Cell-Based Assays for Estrogen Receptor Degradation

The defining characteristic of Fulvestrant is its ability to induce the degradation of the Estrogen Receptor α (ERα). This process has been extensively documented in cell-based assays, primarily using ER-positive human breast cancer cell lines like MCF-7 and T47D.

Studies have shown that treating MCF-7 cells with 100 nM Fulvestrant can lead to the complete inhibition of ERα expression. medchemexpress.com The mechanism involves Fulvestrant binding to the ER, which impairs receptor dimerization and blocks its nuclear localization. nih.govamegroups.org This forms an unstable drug-receptor complex, marking the ER protein for accelerated degradation by the proteasome. nih.govnih.gov Western blot analyses have consistently confirmed a time-dependent and dose-dependent reduction in ERα protein levels in cells exposed to Fulvestrant. nih.goviiarjournals.org For instance, in one study, exposure of MCF-7 cells to Fulvestrant caused a noticeable reduction in ERα protein expression over several hours. nih.gov This degradation is a key component of its action, distinguishing it from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as antagonists or partial agonists without causing significant receptor downregulation. nih.gov

Quantitative Enzyme Assays for Inhibition Potency (IC50, Ki Determination)

The inhibitory potency of Fulvestrant has been quantified through various assays, yielding IC50 values that underscore its effectiveness as an ER antagonist. In cell-free assays, Fulvestrant demonstrates a strong antagonistic effect on the estrogen receptor with an IC50 value of 9.4 nM. medchemexpress.commedchemexpress.comtargetmol.com

Beyond cell-free systems, its impact on cancer cell growth provides a functional measure of its potency. In studies using ER-positive MCF-7 breast cancer cells, Fulvestrant effectively inhibits cell growth with a significantly lower IC50 of 0.29 nM. medchemexpress.commedchemexpress.com In contrast, it shows no effect on the growth of ER-negative breast cancer cells, highlighting its specific mechanism of action through the estrogen receptor. selleckchem.com

Assay TypeTarget/Cell LineIC50 Value
ER Antagonism (Cell-Free)Estrogen Receptor9.4 nM
Cell Growth InhibitionMCF-7 (ER-positive)0.29 nM

Receptor Binding Assays (Experimental Data and Interpretation)

Fulvestrant exhibits a high binding affinity for the estrogen receptor, which is fundamental to its antagonist and degrader functions. aacrjournals.org It acts as a competitive inhibitor to estradiol (B170435), the primary endogenous estrogen. selleckchem.com The relative binding affinity of Fulvestrant for the ER has been reported to be 89% that of estradiol, indicating a strong and competitive interaction with the receptor's ligand-binding domain. medchemexpress.comnih.gov This high affinity ensures that Fulvestrant can effectively displace estradiol and occupy the receptor, thereby preventing the activation of estrogen-dependent signaling pathways. iiarjournals.org The binding of Fulvestrant induces a unique conformational change in the receptor, which not only blocks its function but also flags it for destruction, as detailed in the degradation assays. nih.goviiarjournals.org

Functional Cell-Based Assays Related to Molecular Targets (e.g., Reporter Gene Assays)

To assess the functional consequences of ER antagonism by Fulvestrant, researchers utilize reporter gene assays. These assays typically involve cells transfected with a plasmid containing an estrogen response element (ERE) linked to a reporter gene, such as luciferase. researchgate.netoup.com Activation of the ER by an agonist (like estradiol) leads to the binding of the receptor to the ERE and subsequent expression of the reporter gene.

In this context, Fulvestrant demonstrates potent inhibition of ER-mediated gene transcription. In studies using MCF-7 cells cotransfected with an ERE-luciferase reporter construct, estradiol (E2) treatment stimulates luciferase activity significantly. The addition of Fulvestrant effectively blocks this stimulation. For example, treatment with 10 nM Fulvestrant resulted in a 95% inhibition of the E2-mediated effect on ERE-luciferase activity. researchgate.net This demonstrates that Fulvestrant functionally antagonizes the receptor's ability to act as a ligand-activated transcription factor. nih.gov Similar inhibitory effects have been observed in other cell lines, such as T47D, engineered for ER-responsive reporter assays. nih.gov

Cell Viability and Proliferation Studies in Context of Mechanism of Action

The downstream effect of Fulvestrant's mechanism of action is a significant reduction in the viability and proliferation of ER-positive cancer cells. medchemexpress.com As established, it inhibits the growth of MCF-7 cells with an IC50 of 0.29 nM. medchemexpress.com This anti-proliferative effect is directly linked to the blockade and degradation of ERα, which these cells depend on for growth and survival. nih.gov

Cell cycle analysis reveals that Fulvestrant treatment causes an accumulation of cells in the G0/G1 phase, thereby reducing the proportion of cells entering the DNA synthesis (S) phase. selleckchem.comresearchgate.net Prolonged exposure to the compound can induce substantial cell death. nih.gov In one experiment, treating MCF-7 cells with 100 nM Fulvestrant for seven days resulted in massive cell death, with only about 8% of cells surviving. nih.gov This cytotoxic effect is specific to ER-positive cells and is a direct consequence of shutting down estrogen-dependent signaling required for proliferation and survival. nih.govresearchgate.net

Environmental Fate and Degradation Studies of C28h26fno4s

Biodegradation Pathways and Kinetics of C28H26FNO4S

Biodegradation, driven by microbial activity, is a primary mechanism for the attenuation of organic micropollutants in the environment. Studies indicate that this compound is susceptible to microbial transformation, although its stability can be notable under certain conditions.

In aerobic environments, such as surface waters and topsoil, microbial communities play a role in the breakdown of this compound. Studies conducted in activated sludge, which simulates the aerobic conditions of a wastewater treatment plant, show that this compound undergoes degradation. nih.govunibas.it The degradation in activated sludge is significantly faster than in pure water, indicating the crucial role of microorganisms in its transformation. birzeit.edu

One study reported that the degradation of this compound in wastewater at room temperature follows first-order kinetics, with a rate constant of 2.2 x 10⁻⁷ s⁻¹. nih.govresearchgate.net This rate was approximately 12-fold faster than its degradation in pure water under the same conditions, which had a rate constant of 1.9 x 10⁻⁸ s⁻¹. nih.govbirzeit.eduresearchgate.net This highlights the importance of microbial metabolic processes in its environmental removal. While specific studies on its degradation directly in soil are less common in the reviewed literature, the data from activated sludge provides strong evidence for its susceptibility to aerobic biodegradation. nih.govbirzeit.eduresearchgate.net

Table 1: Aerobic Degradation Kinetics of this compound

EnvironmentKinetic ModelRate Constant (k)Reference
Wastewater (Activated Sludge)First-Order2.2 x 10⁻⁷ s⁻¹ nih.govresearchgate.net
Pure Water (for comparison)First-Order1.9 x 10⁻⁸ s⁻¹ nih.govresearchgate.net

Information on the anaerobic degradation of this compound is less detailed in the available scientific literature compared to aerobic processes. However, it is known that anaerobic conditions, such as those found in sediments and during anaerobic digestion in wastewater treatment, can facilitate the breakdown of pharmaceutical compounds. One study noted that during anaerobic digestion, the average removal of this compound was 31%. slu.se This suggests that while anaerobic degradation occurs, it may not be as efficient as aerobic pathways for this specific compound. The complex structure of this compound may render it more resistant to breakdown in the absence of oxygen. Further research is needed to fully elucidate the anaerobic degradation pathways and kinetics in various environmental compartments like anoxic sediments.

Specific microbial communities and enzymes are responsible for the biotransformation of this compound. In laboratory settings, bacterial enzymes, particularly cytochrome P450 monooxygenases, have been shown to effectively metabolize the compound. For instance, engineered bacterial CYP102A1 mutants can hydroxylate this compound to produce 4-OH atorvastatin, a primary human metabolite. mdpi.comresearchgate.netresearchgate.net This demonstrates that specific bacterial enzymes possess the catalytic capability to transform the parent molecule. mdpi.com

Studies on gut microbiota have also shown that administration of this compound can alter the composition of bacterial communities. nih.gov For example, treatment has been shown to increase bacterial diversity in high-fat diet models and affect the relative abundance of dominant taxa like Firmicutes and Proteobacteria. nih.gov While these studies focus on the gut, they underscore the intricate interactions between the compound and microbial populations, which are fundamental to understanding its biotransformation in external environments. The degradation in activated sludge is a clear indicator that a diverse consortium of bacteria and other microorganisms collectively contributes to its breakdown. nih.govbirzeit.eduresearchgate.net

Future Research Directions for C28h26fno4s

Exploration of Novel Biological Targets and Therapeutic Modalities for C28H26FNO4S

Initial characterization of this compound suggests it may act as an anti-inflammatory, neuroprotective, and cytostatic agent. smolecule.com However, the specific biological targets through which it exerts these effects are currently unknown. Future research must prioritize the identification of these targets to understand its mechanism of action. This will involve comprehensive screening against a wide array of enzymes, receptors, and other proteins implicated in inflammation, neurodegeneration, and cancer.

Once primary biological targets are identified, research can then explore various therapeutic modalities . physio-pedia.com These are the methods used to deliver a therapeutic effect, and for this compound, this could include: physio-pedia.com

Small molecule inhibition: If the compound is found to inhibit a key enzyme, further studies would focus on its potency and selectivity.

Receptor modulation: Investigating its ability to act as an agonist or antagonist at specific receptors.

Gene expression modulation: Determining if the compound can alter the expression of genes involved in disease pathways.

Advancement of Computational Methods for this compound Design and Optimization

Computational methods are indispensable in modern drug discovery and materials science for designing and optimizing new molecules. nih.govcomputationalcreativity.net For this compound, a compound with a complex structure, computational approaches can significantly accelerate its development. Future research in this area should focus on:

Structure-Activity Relationship (SAR) Studies: Employing computational models to understand how modifications to the chemical structure of this compound affect its biological activity.

Molecular Docking and Dynamics Simulations: Using these techniques to predict and visualize how this compound binds to its biological targets at the atomic level. nih.gov This can guide the design of more potent and selective analogs.

In Silico Prediction of ADMET Properties: Utilizing computational tools to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound and its derivatives, helping to identify candidates with favorable pharmacokinetic profiles.

Computational ApproachApplication for this compound
Structure-Activity Relationship (SAR) Elucidate how chemical modifications impact biological effects.
Molecular Docking Predict binding modes to biological targets. nih.gov
Molecular Dynamics Simulate the dynamic behavior of the compound-target complex.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles.

Integration of Multi-Omics Data for Systems-Level Understanding of this compound Activity

To gain a holistic understanding of how this compound functions within a biological system, it is crucial to integrate data from various "omics" fields, such as genomics, transcriptomics, proteomics, and metabolomics. nih.govrsc.org This multi-omics approach can reveal the broader physiological impact of the compound beyond its immediate target. nih.gov Future research should aim to:

Identify Biomarkers: Use multi-omics data to discover biomarkers that can predict the response to this compound treatment. frontlinegenomics.com

Uncover Off-Target Effects: Analyze changes across different omics layers to identify any unintended biological effects of the compound.

Elucidate Drug Resistance Mechanisms: In the context of its potential cytostatic activity, investigate how cancer cells might develop resistance to this compound at a systems level.

Development of Novel Analytical Techniques for Trace Detection and Quantification of this compound in Complex Biological and Environmental Samples

The ability to accurately measure the concentration of this compound in biological fluids (like blood or urine) and environmental samples is critical for preclinical and clinical studies, as well as for environmental monitoring. While standard techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are likely applicable, future research should focus on developing more sensitive and specific analytical methods . cdc.govgamanamspmvv.inresearchgate.net Key areas for development include:

High-Sensitivity Mass Spectrometry Methods: Developing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) assays for detecting the compound at very low concentrations. ekb.eg

Biosensor-Based Detection: Creating novel biosensors for rapid and real-time monitoring of this compound levels.

Advanced Sample Preparation Techniques: Optimizing methods to extract the compound efficiently from complex matrices, which is crucial for accurate quantification.

Analytical TechniquePotential Application for this compound
LC-MS/MS Highly sensitive and selective quantification in biological fluids. ekb.eg
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile derivatives or degradation products. lucideon.com
Inductively Coupled Plasma – Mass Spectrometry (ICP-MS) Trace elemental analysis of the compound or its metabolites. lucideon.com
Ion Chromatography (IC) Analysis of ionic forms or degradation products. lucideon.com

Emerging Applications of this compound in Chemical Biology and Materials Science (excluding medicinal)

Beyond its potential therapeutic uses, the unique chemical structure of this compound may lend itself to applications in chemical biology and materials science . benthamscience.comyale.eduox.ac.uklancaster.ac.uk Future research could explore:

Chemical Probes: Modifying the structure of this compound to create chemical probes for studying biological pathways. yale.edu For instance, attaching a fluorescent tag could allow for the visualization of its biological targets within cells.

Functional Materials: Investigating the potential of this compound as a building block for novel polymers or other materials with interesting electronic or optical properties. Its fluorine and sulfur atoms could impart unique characteristics. pwr.edu.pl

Biomaterials: Exploring the possibility of incorporating this compound into biomaterials to create surfaces with anti-inflammatory or other desired biological activities. ox.ac.uk

Q & A

Q. How can computational chemistry enhance the experimental development of C₂₈H₂₆FNO₄S-based therapeutics?

  • Methodological Guidance: Integrate molecular dynamics simulations (e.g., GROMACS) to study conformational flexibility and free-energy perturbation (FEP) calculations to predict binding free energies. Validate predictions with experimental ΔG values from isothermal titration calorimetry (ITC) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.